Val-Ile
Overview
Description
“Val-Ile” is a dipeptide composed of the amino acids valine and isoleucine . It has a molecular formula of C11H22N2O3 .
Synthesis Analysis
The synthesis of Val-Ile, like other dipeptides, involves the formation of a peptide bond between the carboxyl group of one amino acid (valine) and the amino group of another amino acid (isoleucine). This process is typically catalyzed by enzymes known as peptidyl transferases .
Molecular Structure Analysis
The molecular structure of Val-Ile is characterized by the presence of two chiral centers, leading to the existence of several stereoisomers . The molecular formula of Val-Ile is C11H22N2O3, with an average mass of 230.304 Da and a monoisotopic mass of 230.163040 Da .
Chemical Reactions Analysis
The chemical reactions involving Val-Ile are typically those common to peptides and involve the making or breaking of peptide bonds. For instance, in the presence of specific enzymes, Val-Ile can be hydrolyzed to yield the individual amino acids valine and isoleucine .
Physical And Chemical Properties Analysis
Val-Ile, being a dipeptide, shares many of the physical and chemical properties of peptides. It is composed of two amino acids linked by a peptide bond, and its properties will be influenced by the properties of these constituent amino acids .
Scientific Research Applications
Breast Cancer Treatment and Genetics : The amino acid substitution Ile105Val in glutathione S-transferase (GST) P1 results in reduced enzyme activity. This variation has implications in breast cancer treatment, where different genotypes showed variations in survival rates among women treated for breast cancer (Sweeney et al., 2000).
Trastuzumab-Related Cardiotoxicity and Tumorogenesis : In the context of breast cancer, the HER2 gene polymorphism (Ile655Val) affects tumor growth and the pharmacodynamics of trastuzumab treatment. This polymorphism is associated with differences in tumor response, survival, and trastuzumab-related cardiotoxicity (Beauclair et al., 2007).
Gene Polymorphisms in Breast Cancer : Polymorphisms in breast cancer susceptibility genes, including CYP1A1 codon 462 Ile/Val, are associated with clinicopathological phenotypes of breast cancer, indicating the potential genetic predisposition to the disease (Han et al., 2004).
Nutritional Science and Animal Growth : In a study on protein-restricted pigs, a combination of Valine (Val) and Isoleucine (Ile) was found to restore growth, potentially through improved gut development and hepatic insulin-like growth factor 1 (IGF-1) production (Habibi et al., 2022).
Genetic Polymorphism in Disease Susceptibility : A study on the dual-specific A kinase-anchoring protein 2 (d-AKAP2) gene highlighted an amino acid change from Ile to Val, correlated with age and associated with changes in electrocardiogram PR interval, suggesting implications in cardiac dysfunction in the aging population (Kammerer et al., 2003).
Agricultural Sciences : Research on broiler chicks indicated the importance of Valine and Isoleucine in diets, affecting growth performance and plasma protein levels, highlighting their role in poultry nutrition (Corzo et al., 2009).
Bioactive Peptides and Health : The milk-derived tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) showed anti-inflammatory effects and promoted adipocyte differentiation, suggesting potential benefits in metabolic disease prevention (Chakrabarti & Wu, 2015).
Chemistry and Bioavailability of Bioactive Peptides : Ile-Pro-Pro and Val-Pro-Pro, known as ACE inhibitors, also exhibit emerging bioactivities against metabolic syndrome and bone protection, highlighting their potential as functional food ingredients (Li et al., 2019).
Genetic Polymorphisms in Cancer Risk : Studies on the CYP1A1 gene polymorphism (Ile/Val) have shown its significance in the risk of epithelial ovarian neoplasm and other cancers, emphasizing the role of genetic variation in cancer susceptibility (Aktaş et al., 2002).
NMR Spectroscopy in Protein Studies : Research on methyl groups in high molecular weight proteins, including Ile, Leu, and Val, has improved the study of such proteins using NMR spectroscopy, demonstrating the importance of these amino acids in structural biology (Hu et al., 2012).
Future Directions
properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-5-7(4)9(11(15)16)13-10(14)8(12)6(2)3/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVLWFYAPWAQMU-CIUDSAMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426666 | |
Record name | L-Valyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Valylisoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Val-Ile | |
CAS RN |
20556-14-3 | |
Record name | L-Valyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valylisoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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